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molecular formula C17H21NO4 B8319800 1-(3,4-Methylenedioxyphenyl)-4-methyl-5-morpholino-1-pentene-3-one

1-(3,4-Methylenedioxyphenyl)-4-methyl-5-morpholino-1-pentene-3-one

Cat. No. B8319800
M. Wt: 303.35 g/mol
InChI Key: XMZQGLGFSBRADW-UHFFFAOYSA-N
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Patent
US04209517

Procedure details

A mixture of 20 g of 1-(3,4-methylenedioxyphenyl)-1-pentene-3-one (0.1 mole), 3 g of paraformaldehyde (0.1 mole) and 12.2 g of morpholine hydrochloride (0.1 mole) in 100 cm3 of absolute alcohol adjusted to a pH of 3 is refluxed for 9 hours. The alcohol is removed and the product is taken up in water. The product is then extracted with chloroform, and the basic, aqueous phase is taken and re-extracted with benzene. A yellow oil is obtained which can be used for the reduction of Example 6.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH:10]=[CH:11][C:12](=[O:15])[CH2:13][CH3:14])=[CH:4][C:3]=2[O:2]1.[CH2:16]=O.Cl.[NH:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1>>[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH:10]=[CH:11][C:12](=[O:15])[CH:13]([CH3:16])[CH2:14][N:19]3[CH2:24][CH2:23][O:22][CH2:21][CH2:20]3)=[CH:4][C:3]=2[O:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)C=CC(CC)=O
Name
Quantity
3 g
Type
reactant
Smiles
C=O
Name
Quantity
12.2 g
Type
reactant
Smiles
Cl.N1CCOCC1
Name
alcohol
Quantity
100 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 9 hours
Duration
9 h
CUSTOM
Type
CUSTOM
Details
The alcohol is removed
EXTRACTION
Type
EXTRACTION
Details
The product is then extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
re-extracted with benzene
CUSTOM
Type
CUSTOM
Details
A yellow oil is obtained which

Outcomes

Product
Name
Type
Smiles
C1OC=2C=C(C=CC2O1)C=CC(C(CN1CCOCC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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